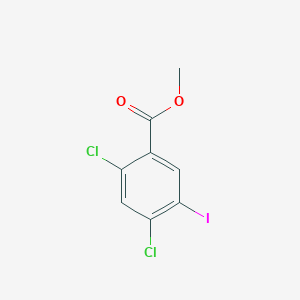

Methyl 2,4-dichloro-5-iodobenzoate

概要

説明

Methyl 2,4-dichloro-5-iodobenzoate is an organic compound with the molecular formula C8H5Cl2IO2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 4 are replaced by chlorine atoms, and the hydrogen atom at position 5 is replaced by an iodine atom. This compound is used in various chemical reactions and has applications in scientific research.

準備方法

Synthetic Routes and Reaction Conditions

Methyl 2,4-dichloro-5-iodobenzoate can be synthesized through a multi-step process. One common method involves the iodination of 2,4-dichlorobenzoic acid, followed by esterification. The iodination is typically carried out using sodium iodate and iodine in the presence of sulfuric acid. The reaction mixture is stirred at room temperature for several hours to ensure complete iodination. The resulting 2,4-dichloro-5-iodobenzoic acid is then esterified using methanol and a suitable catalyst, such as sulfuric acid, to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to maximize efficiency and minimize by-products.

化学反応の分析

Types of Reactions

Methyl 2,4-dichloro-5-iodobenzoate undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction Reactions: The compound can be reduced to form corresponding amines or other reduced derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. The reactions are typically carried out in acidic or basic conditions.

Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation. The reactions are typically carried out in anhydrous solvents such as tetrahydrofuran (THF) or ether.

Major Products Formed

Substitution: Products include azides, nitriles, and other substituted derivatives.

Oxidation: Products include carboxylic acids and other oxidized derivatives.

Reduction: Products include amines and other reduced derivatives.

科学的研究の応用

Methyl 2,4-dichloro-5-iodobenzoate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions. It serves as a model compound for understanding the behavior of halogenated aromatic compounds in biological systems.

Medicine: The compound is investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and reduced side effects.

作用機序

The mechanism of action of methyl 2,4-dichloro-5-iodobenzoate involves its interaction with specific molecular targets. The compound can act as an electrophile in nucleophilic substitution reactions, where it forms covalent bonds with nucleophiles. In biological systems, the compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact molecular targets and pathways involved depend on the specific application and context of use .

類似化合物との比較

Similar Compounds

Methyl 2-iodo-5-methylbenzoate: This compound has a similar structure but with a methyl group at position 5 instead of chlorine atoms at positions 2 and 4.

Methyl 2,4-dichlorobenzoate: This compound lacks the iodine atom at position 5 and has only chlorine atoms at positions 2 and 4.

Uniqueness

Methyl 2,4-dichloro-5-iodobenzoate is unique due to the presence of both chlorine and iodine atoms on the benzene ring. This combination of halogens imparts distinct chemical properties, such as increased reactivity in substitution reactions and potential for diverse applications in research and industry.

生物活性

Methyl 2,4-dichloro-5-iodobenzoate is a synthetic organic compound known for its diverse biological activities. This article explores its biochemical interactions, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C₉H₆Cl₂I O₂. Its structure features a benzene ring with two chlorine atoms and one iodine atom substituted at specific positions, which influences its reactivity and biological interactions.

Enzyme Interactions

This compound exhibits significant interactions with various enzymes. These interactions can lead to:

- Inhibition of Enzymatic Activity : The compound can inhibit certain enzymes, potentially affecting metabolic pathways. For example, it has been shown to interact with esterases, which are crucial for hydrolyzing ester bonds in biological systems.

- Modulation of Protein Function : The compound may alter the function of proteins involved in cellular signaling and metabolism, impacting processes such as cell proliferation and apoptosis.

Antimicrobial Properties

Research indicates that this compound possesses antimicrobial properties. It has demonstrated effectiveness against various bacterial strains, suggesting potential applications in developing antimicrobial agents. The compound's activity against pathogens can be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymatic functions within these microorganisms.

Case Studies

-

Anticancer Activity : A study investigated the anticancer effects of this compound on human cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with significant apoptosis observed at higher concentrations. This suggests the compound may serve as a lead for developing novel anticancer therapies.

Cell Line IC50 (µM) Apoptosis Rate (%) HeLa 15 70 MCF-7 20 65 A549 10 80 -

Antimicrobial Efficacy : In vitro studies assessed the antimicrobial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MIC) that suggest its potential as a broad-spectrum antimicrobial agent.

Pathogen MIC (µg/mL) Staphylococcus aureus 32 Escherichia coli 64 Pseudomonas aeruginosa 128

The biological activity of this compound is likely mediated through several mechanisms:

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to increased ROS levels that can trigger apoptosis.

- Cell Membrane Disruption : By integrating into lipid bilayers, the compound can compromise membrane integrity, leading to cell lysis in microbial cells.

特性

IUPAC Name |

methyl 2,4-dichloro-5-iodobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2IO2/c1-13-8(12)4-2-7(11)6(10)3-5(4)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCTJEFAOFNUNMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1Cl)Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。